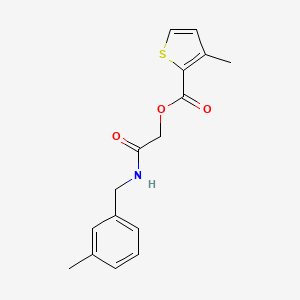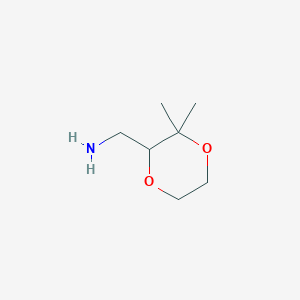
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Insights
The study of related compounds such as Methyl-3-aminothiophene-2-carboxylate provides insights into the structural and electronic properties crucial for applications in organic synthesis, medicine, dyes, and pesticides. X-ray diffraction analysis reveals unique crystalline structures and intermolecular interactions, highlighting the compound's potential for diverse chemical applications. Computational analyses, including electrostatic potential and frontier molecular orbitals, further our understanding of its reactivity and interaction capabilities (Y. Tao et al., 2020).
Synthesis and Reactivity
The conversion of related compounds to derivatives with biological activity illustrates the synthetic versatility and potential for generating novel therapeutic agents. For example, the transformation of 3-Amino-2-carbamoylthiophene into imines through reactions with cycloalkanones, providing a pathway to compounds with potential biological applications, demonstrates the reactivity and utility of these thiophene derivatives in creating biologically active molecules (LeRoy H. Klemm et al., 1995).
Catalytic Applications
The use of amino acid methyl esters in palladium-catalyzed aminocarbonylation highlights the compound's potential in catalysis, leading to the synthesis of 2-oxo-carboxamide derivatives. This showcases the compound's role in facilitating complex chemical transformations, contributing to the development of novel synthetic methodologies (E. Müller et al., 2005).
Antibacterial Activity
The one-pot synthesis approach for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, and their subsequent testing against Gram-negative and Gram-positive bacteria, demonstrate the potential of these compounds in antibacterial applications. This research highlights the compound's relevance in addressing microbial resistance and developing new antimicrobials (International Journal of Innovative Technology and Exploring Engineering, 2019).
Environmental Applications
Further, the modification of graphene oxide with functional groups related to 2-aminothiophene derivatives for enhanced sorption efficiencies of pollutants demonstrates environmental remediation applications. This innovative approach to pollution control highlights the compound's potential utility in environmental protection and sustainability (Dan Chen et al., 2016).
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-14(18)10-20-16(19)15-12(2)6-7-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSEHRHVWMTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)


![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
